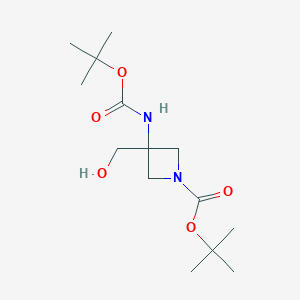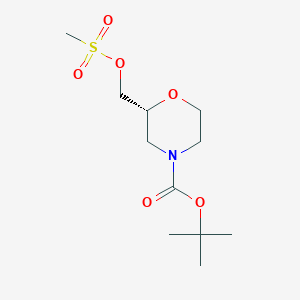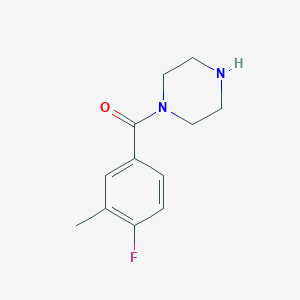
1-(4-Fluoro-3-methylbenzoyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(4-Fluoro-3-methylbenzoyl)piperazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(4-Fluoro-3-methylbenzoyl)piperazine is characterized by the presence of a piperazine moiety, which is a six-membered ring containing two opposing nitrogen atoms . The 4-fluorobenzyl group is attached to one of the nitrogen atoms in the piperazine ring.Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Fluoro-3-methylbenzoyl)piperazine are not detailed in the search results, piperazine compounds in general have been noted for their reactivity. They can undergo reactions such as C–H functionalization .Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
1-(4-Fluoro-3-methylbenzoyl)piperazine and its related compounds exhibit distinct molecular structures and intermolecular interactions. For example, different halobenzoyl piperazines have been shown to adopt similar molecular conformations, but their intermolecular interactions vary significantly. In one case, 3-fluorobenzoyl linked molecules are connected by hydrogen bonds forming a three-dimensional structure, whereas no hydrogen bonds are observed in the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues (Mahesha et al., 2019).
Antibacterial and Antimicrobial Activities
Piperazine derivatives, including those with modifications similar to 1-(4-Fluoro-3-methylbenzoyl)piperazine, have demonstrated significant antibacterial and antimicrobial activities. Research on novel 1,4-disubstituted piperazines has highlighted their potential as antibacterial agents against resistant strains of bacteria (Shroff et al., 2022). Similarly, compounds featuring the piperazine moiety have been evaluated for their in vitro antibacterial and anthelmintic activities, exhibiting varying degrees of effectiveness (Sanjeevarayappa et al., 2015).
Chemical Synthesis and Characterization
The synthesis and characterization of piperazine derivatives, including those related to 1-(4-Fluoro-3-methylbenzoyl)piperazine, have been extensively studied. These studies encompass the development of novel synthesis methods, crystal structure analysis, and the evaluation of biological activities. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provides insights into the structural characteristics and potential biological applications of these compounds (C. Sanjeevarayappa et al., 2015).
Propiedades
IUPAC Name |
(4-fluoro-3-methylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-8-10(2-3-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJASKMNSXKESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methylbenzoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



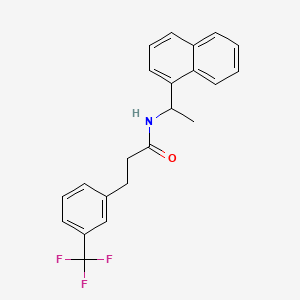
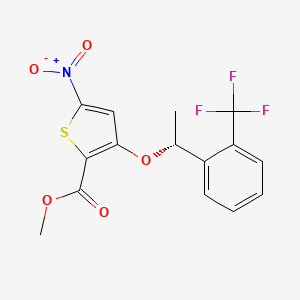
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
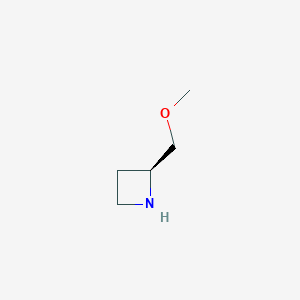
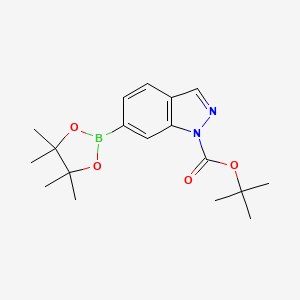
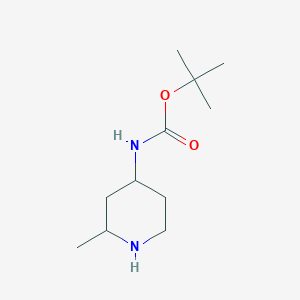
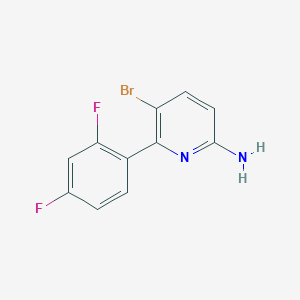
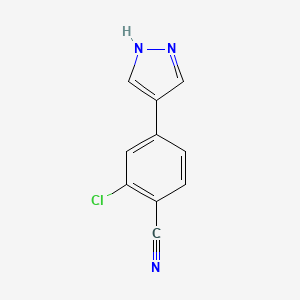
![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

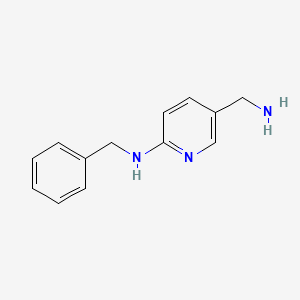
![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
